molecular formula C66H63O4P B12671994 Tris(2,4-bis(1-phenylethyl)phenyl) phosphate CAS No. 20812-18-4

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate

Cat. No.: B12671994
CAS No.: 20812-18-4
M. Wt: 951.2 g/mol
InChI Key: USZKGISFVCMAAL-UHFFFAOYSA-N
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Description

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is an organophosphorus compound with the molecular formula C66H63O4P. It is known for its use as a flame retardant in various materials, including plastics and textiles. The compound is characterized by its high thermal stability and effectiveness in reducing flammability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate typically involves the reaction of 2,4-bis(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3C6H5CH2C6H4OH+POCl3(C6H5CH2C6H4O)3PO+3HCl3 \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{OH} + \text{POCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{O})_3\text{PO} + 3 \text{HCl} 3C6​H5​CH2​C6​H4​OH+POCl3​→(C6​H5​CH2​C6​H4​O)3​PO+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the purity and yield of the product. The final product is often purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of phosphoric acid and the corresponding phenol.

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Phosphoric acid and 2,4-bis(1-phenylethyl)phenol.

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.

Mechanism of Action

The mechanism by which Tris(2,4-bis(1-phenylethyl)phenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, which dilute the concentration of flammable gases in the environment.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Poly(oxy-1,2-ethanediyl), alpha-phosphono-omega-(2,4,6-tris(1-phenylethyl)phenoxy)-
  • Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide

Uniqueness

Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is unique due to its high thermal stability and effectiveness as a flame retardant. Compared to similar compounds, it offers superior performance in reducing flammability and enhancing the fire resistance of materials. Its molecular structure allows for efficient interaction with the polymer matrix, providing better protection against fire hazards.

Properties

CAS No.

20812-18-4

Molecular Formula

C66H63O4P

Molecular Weight

951.2 g/mol

IUPAC Name

tris[2,4-bis(1-phenylethyl)phenyl] phosphate

InChI

InChI=1S/C66H63O4P/c1-46(52-25-13-7-14-26-52)58-37-40-64(61(43-58)49(4)55-31-19-10-20-32-55)68-71(67,69-65-41-38-59(47(2)53-27-15-8-16-28-53)44-62(65)50(5)56-33-21-11-22-34-56)70-66-42-39-60(48(3)54-29-17-9-18-30-54)45-63(66)51(6)57-35-23-12-24-36-57/h7-51H,1-6H3

InChI Key

USZKGISFVCMAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OP(=O)(OC3=C(C=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C(C)C9=CC=CC=C9

Origin of Product

United States

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